

A Comparative Guide to the Analytical Verification of 5-(2-phenylethyloxy)indole

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Compound of Interest

Compound Name: 5-(2-phenylethyloxy)indole

CAS No.: 174339-89-0

Cat. No.: B1149606

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For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of novel chemical entities, rigorous analytical verification is paramount to ensure structural integrity and purity. This guide provides an in-depth comparison of analytical techniques for the characterization of **5-(2-phenylethyloxy)indole**, a heterocyclic compound of interest in medicinal chemistry. We will delve into the classic method of elemental analysis and compare its utility with modern spectroscopic and chromatographic techniques, offering field-proven insights into building a robust analytical workflow for this and similar indole derivatives.

The Foundational Pillar: Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, is a cornerstone technique for verifying the empirical formula of a pure organic compound. It provides the mass percentages of C, H, and N, which can be compared against the theoretical values calculated from the compound's molecular formula.

For **5-(2-phenylethoxy)indole**, the molecular formula is C₁₆H₁₅NO. Based on this, the theoretical elemental composition is calculated as follows:

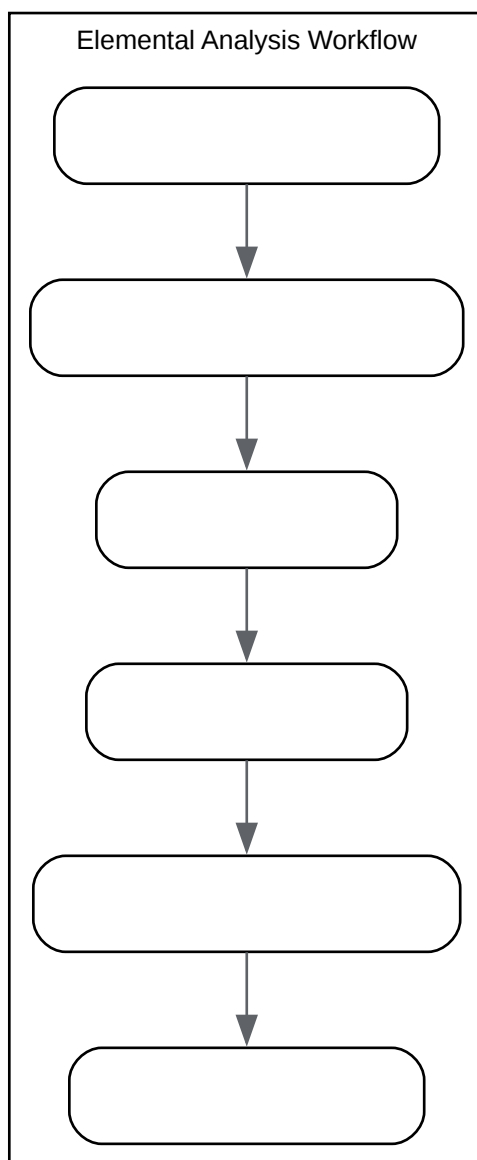
Element	Atomic Mass	Number of Atoms	Total Mass	Percentage
Carbon (C)	12.011	16	192.176	80.98%
Hydrogen (H)	1.008	15	15.120	6.37%
Nitrogen (N)	14.007	1	14.007	5.90%
Oxygen (O)	15.999	1	15.999	6.74%
Total	237.302	100.00%		

Note: Oxygen is typically determined by difference and is not directly measured in a standard CHN analysis.

An experimentally obtained result is generally considered acceptable if it falls within $\pm 0.4\%$ of the theoretical value for each element[1]. While this method is powerful for confirming stoichiometry, it provides no information about the molecular structure, isomeric purity, or the presence of impurities with a similar elemental composition. Therefore, it should be used as a foundational check, supported by orthogonal methods.

Experimental Protocol: Combustion Analysis

- **Sample Preparation:** Accurately weigh approximately 2 mg of the highly purified and dried **5-(2-phenylethoxy)indole** sample into a tin capsule.
- **Combustion:** The sample is dropped into a combustion furnace heated to $\sim 900\text{-}1000\text{ }^{\circ}\text{C}$ in the presence of excess oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides, which are subsequently reduced to N₂).
- **Separation & Detection:** The resulting gases are passed through a separation column (often a gas chromatograph) and quantified using a thermal conductivity detector.
- **Calculation:** The instrument's software calculates the mass percentages of C, H, and N based on the detector's response and the initial sample weight.



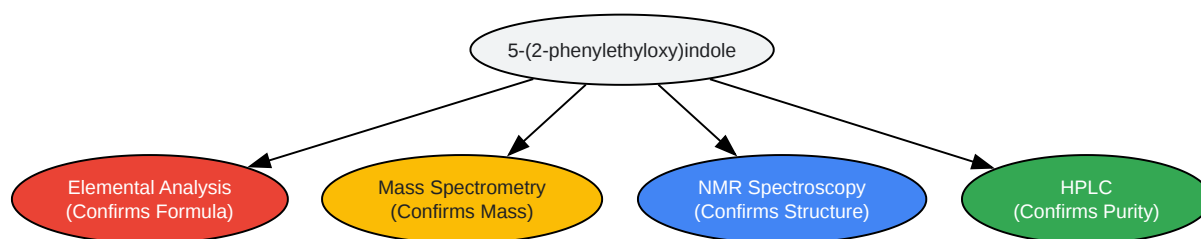
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Caption: Workflow for CHN Combustion Analysis.

Orthogonal Verification: A Multi-Technique Approach

To build a comprehensive and trustworthy analytical package, elemental analysis must be complemented by techniques that provide structural and more specific purity information. The

following methods are indispensable for the full characterization of **5-(2-phenylethoxy)indole**.



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Caption: Complementary Analytical Techniques.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For **5-(2-phenylethoxy)indole** ($C_{16}H_{15}NO$), High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula with high precision, while standard MS confirms the molecular weight.

Expected Results:

- Molecular Ion $[M+H]^+$: The expected monoisotopic mass is 238.1226 g/mol for the protonated molecule. HRMS should provide a value within a few parts per million (ppm) of this.
- Fragmentation: Electron impact (EI) or collision-induced dissociation (CID) will cause the molecule to break apart in a predictable manner. A characteristic fragment for indole derivatives is often observed at m/z 130, corresponding to the cleavage of the side chain, leaving the indole ethyl fragment[2]. Another likely fragmentation would be the cleavage of the benzylic ether bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the chemical environment of hydrogen (1H NMR) and carbon (^{13}C NMR) atoms, allowing for the unambiguous determination of the

molecular structure.

Expected ^1H NMR Results (in CDCl_3 , ~400 MHz): Based on the structure and data from similar indole compounds, the following proton signals are expected^{[3][4]}:

- Indole NH (~8.1-8.5 ppm): A broad singlet.
- Aromatic Protons (6.8-7.7 ppm): A complex series of multiplets corresponding to the 8 protons on the indole and phenyl rings.
- -O-CH₂- (~4.2 ppm): A triplet.
- -CH₂-Ph (~3.1 ppm): A triplet.

Expected ^{13}C NMR Results (in CDCl_3 , ~100 MHz): The spectrum will show 16 distinct carbon signals. Key expected chemical shifts include^{[5][6]}:

- Indole Carbons: Resonances in the ~100-138 ppm range.
- Phenyl Carbons: Signals in the ~126-140 ppm range.
- -O-CH₂-: A signal around 69-71 ppm.
- -CH₂-Ph: A signal around 39-40 ppm.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for determining the purity of a compound. It separates the main compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. For indole derivatives, a reverse-phase (e.g., C18) column is typically used^{[7][8][9]}.

Purity Assessment: By using a detector like a Diode Array Detector (DAD) or UV-Vis detector, the area of the peak corresponding to **5-(2-phenylethyloxy)indole** can be compared to the total area of all peaks in the chromatogram. A purity level of >95%, and often >98%, is required for most research and drug development applications.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

- Sample Preparation: Prepare a ~1 mg/mL stock solution of **5-(2-phenylethyloxy)indole** in methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter into an HPLC vial^[10].
- Instrumentation & Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase A: Water with 0.1% formic acid or acetic acid^{[7][8]}.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid^[7].
 - Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes to elute compounds of increasing hydrophobicity.
 - Flow Rate: 1.0 mL/min.
 - Detector: DAD or UV detector set to 280 nm (a common absorbance maximum for the indole chromophore).
- Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area and multiplying by 100.

Comparative Summary

Technique	Information Provided	Key Advantage	Limitations
Elemental Analysis	Percent composition of C, H, N; confirms empirical formula.	Validates stoichiometry of a pure substance.	Provides no structural data; insensitive to isomers or impurities with similar elemental ratios.
Mass Spectrometry	Molecular weight and molecular formula (HRMS).	High sensitivity and accuracy for molecular formula confirmation.	Isomers are often indistinguishable; provides limited quantitative purity data.
NMR Spectroscopy	Unambiguous molecular structure and connectivity.	The most powerful tool for structural elucidation.	Lower sensitivity than MS; can be complex to interpret for impure samples.
HPLC	Quantitative purity and presence of impurities.	Gold standard for purity assessment; highly reproducible.	Does not provide structural information on its own; requires method development.

Conclusion

The analytical characterization of **5-(2-phenylethoxy)indole** requires a synergistic and multi-faceted approach. While elemental analysis serves as an essential, foundational check of the compound's empirical formula, it is insufficient on its own. Trustworthy and comprehensive validation is only achieved by integrating data from orthogonal techniques. Mass spectrometry confirms the molecular weight, NMR spectroscopy elucidates the precise molecular structure, and HPLC provides a definitive measure of purity. By employing this suite of analytical tools, researchers and drug developers can proceed with confidence in the identity and quality of their materials.

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